
6-Chloro-5-methylhexanal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-5-methylhexanal is an organic compound belonging to the class of aldehydes. It is characterized by the presence of a chlorine atom and a methyl group attached to a hexanal backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-methylhexanal can be achieved through several methods. One common approach involves the chlorination of 5-methylhexanal. This reaction typically uses chlorine gas (Cl₂) in the presence of a catalyst such as iron(III) chloride (FeCl₃) under controlled conditions to ensure selective chlorination at the desired position.
Another method involves the use of N-chlorosuccinimide (NCS) as a chlorinating agent. This reagent is known for its ability to selectively chlorinate aliphatic compounds at specific positions, making it suitable for the synthesis of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of advanced separation techniques, such as distillation and chromatography, further enhances the efficiency of the production process.
化学反应分析
Types of Reactions
6-Chloro-5-methylhexanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this purpose include sodium hydroxide (NaOH) and potassium cyanide (KCN).
Major Products Formed
Oxidation: 6-Chloro-5-methylhexanoic acid
Reduction: 6-Chloro-5-methylhexanol
Substitution: Various substituted derivatives depending on the nucleophile used
科学研究应用
6-Chloro-5-methylhexanal has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its reactivity makes it useful in studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound can be used in biochemical studies to investigate the effects of aldehydes and chlorinated compounds on biological systems.
Medicine: Research into the potential therapeutic applications of this compound and its derivatives is ongoing. It may have potential as a precursor for the synthesis of pharmaceutical agents.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and fragrances.
作用机制
The mechanism of action of 6-Chloro-5-methylhexanal is primarily determined by its functional groups. The aldehyde group is highly reactive and can form covalent bonds with nucleophiles, leading to various chemical transformations. The chlorine atom enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications.
相似化合物的比较
Similar Compounds
5-Chloro-5-methylhexanal: Similar structure but with the chlorine atom at a different position.
6-Bromo-5-methylhexanal: Similar structure with a bromine atom instead of chlorine.
6-Chloro-5-methylheptanal: Similar structure with an additional carbon atom in the chain.
Uniqueness
6-Chloro-5-methylhexanal is unique due to the specific positioning of the chlorine and methyl groups, which influence its reactivity and chemical properties. This unique structure allows for selective reactions that may not be possible with other similar compounds.
属性
CAS 编号 |
65885-31-6 |
|---|---|
分子式 |
C7H13ClO |
分子量 |
148.63 g/mol |
IUPAC 名称 |
6-chloro-5-methylhexanal |
InChI |
InChI=1S/C7H13ClO/c1-7(6-8)4-2-3-5-9/h5,7H,2-4,6H2,1H3 |
InChI 键 |
XFPNFGARFIACSM-UHFFFAOYSA-N |
规范 SMILES |
CC(CCCC=O)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


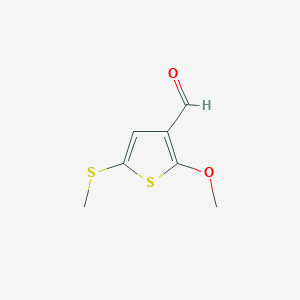

![5-Isobenzofurancarboxylic acid, 1-[4-(diethylamino)-2-hydroxyphenyl]-1-[2-ethoxy-4-methyl-5-(phenylamino)phenyl]-1,3-dihydro-3-oxo-](/img/structure/B14464543.png)

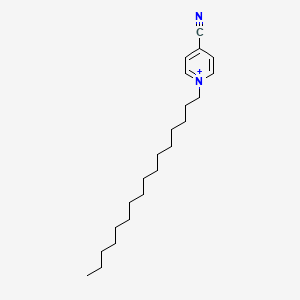
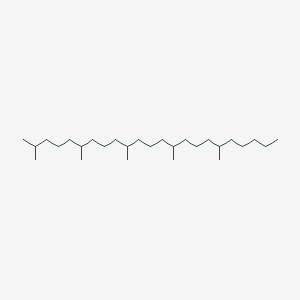
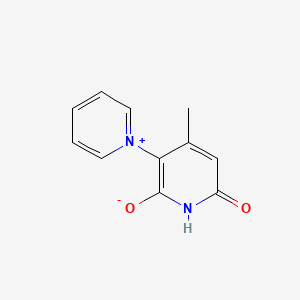
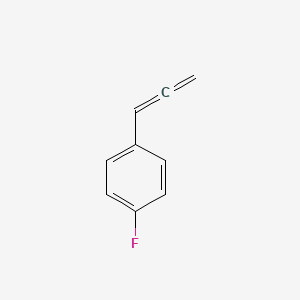
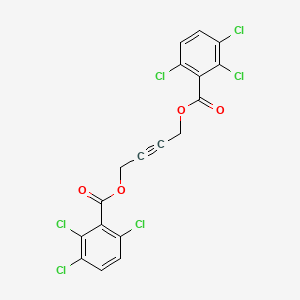
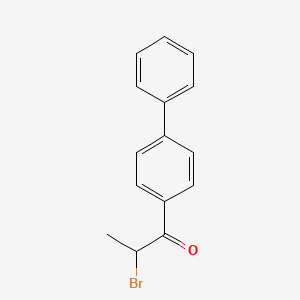
![[(E)-2,3-diiodoprop-2-enyl] N-(4-chlorophenyl)carbamate](/img/structure/B14464587.png)



